molecular formula C18H25N3O4 B13764641 N-[(1-acetyl-6-methyl-5-nitro-3,4-dihydro-2H-quinolin-2-yl)methyl]-N-propan-2-ylacetamide CAS No. 56181-75-0

N-[(1-acetyl-6-methyl-5-nitro-3,4-dihydro-2H-quinolin-2-yl)methyl]-N-propan-2-ylacetamide

Cat. No.: B13764641
CAS No.: 56181-75-0
M. Wt: 347.4 g/mol
InChI Key: DBLZDMNSPRGMCP-UHFFFAOYSA-N
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Description

N-[(1-Acetyl-6-methyl-5-nitro-3,4-dihydro-2H-quinolin-2-yl)methyl]-N-propan-2-ylacetamide is a synthetic organic compound with the CAS Registry Number 56181-75-0 and a molecular formula of C18H25N3O4 . This chemical features a complex structure based on a 3,4-dihydro-2H-quinoline core, which is a privileged scaffold in medicinal chemistry. The molecule is substituted with a methyl group, a nitro group, and an acetyl moiety on the quinoline ring system, and further functionalized with an N-isopropylacetamide side chain . With a molecular weight of 347.41 g/mol, this compound is characterized by specific physicochemical properties, including a calculated density of 1.177 g/cm³ and a high calculated boiling point of 579.5°C . The presence of both hydrogen bond acceptors and donors in its structure influences its solubility and reactivity. Researchers value this chemical as a sophisticated building block or intermediate in the synthesis of more complex molecules, particularly in the exploration of nitrogen-containing heterocycles for pharmaceutical development and chemical biology. Its structure suggests potential for further chemical modification, making it a valuable asset for library synthesis and structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

56181-75-0

Molecular Formula

C18H25N3O4

Molecular Weight

347.4 g/mol

IUPAC Name

N-[(1-acetyl-6-methyl-5-nitro-3,4-dihydro-2H-quinolin-2-yl)methyl]-N-propan-2-ylacetamide

InChI

InChI=1S/C18H25N3O4/c1-11(2)19(13(4)22)10-15-7-8-16-17(20(15)14(5)23)9-6-12(3)18(16)21(24)25/h6,9,11,15H,7-8,10H2,1-5H3

InChI Key

DBLZDMNSPRGMCP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)N(C(CC2)CN(C(C)C)C(=O)C)C(=O)C)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Formation of the 3,4-Dihydro-2H-quinoline Core

The quinoline core is typically synthesized via classical methods such as the Pfitzinger reaction, Skraup synthesis, or Friedländer condensation, adapted for dihydroquinoline derivatives. For the target compound, the 6-methyl and 5-nitro substitutions are introduced either by using appropriately substituted anilines or by post-synthetic nitration.

  • Starting materials: 6-methyl-2-aminobenzaldehyde or derivatives.
  • Key step: Condensation with acetylacetone or suitable diketones under acidic or basic catalysis to form the dihydroquinoline ring.
  • Nitration: Electrophilic aromatic substitution using nitrating agents (e.g., HNO3/H2SO4) at the 5-position, controlled to avoid over-nitration.

Introduction of the N-[(1-acetyl-6-methyl-5-nitro-3,4-dihydro-2H-quinolin-2-yl)methyl] Group

The key intermediate, the 2-position on the quinoline ring, is functionalized with a methyl group bearing the N-propan-2-ylacetamide substituent. This is usually achieved via:

  • Alkylation: The quinoline nitrogen or the 2-position carbon is alkylated using halomethyl derivatives (e.g., chloromethyl or bromomethyl compounds) bearing the N-propan-2-ylacetamide group.
  • Amidation: Alternatively, the amide group is introduced by reacting an amine precursor with acetic anhydride or acetyl chloride to form the acetamide functionality.

Acetylation of the Quinoline Nitrogen

The acetyl group at the 1-position (N1) is introduced by acetylation of the quinoline nitrogen using acetyl chloride or acetic anhydride under controlled conditions.

Representative Synthetic Procedures

While no direct literature source explicitly details the preparation of this compound, analogous methods from related quinoline derivatives and imidazoquinoline compounds provide a reliable framework.

Nitro Group Introduction and Reduction (Relevant Analogues)

In related quinoline syntheses, nitro groups are introduced by nitration, followed by reduction when necessary. For example, iron powder reduction in acidic media can convert nitro groups to amines, which can then be further functionalized.

Cyclization and Ring Formation

Cyclization to form the dihydroquinoline ring can be achieved by treatment with diphosgene or similar reagents, facilitating ring closure and formation of the heterocyclic core.

N-Methylation and Alkylation

N-methylation or alkylation steps can be performed using methyl iodide or alkyl halides in the presence of phase transfer catalysts like tetrabutylammonium bromide, often in dichloromethane at room temperature for 24 hours.

Data Table: Summary of Key Reaction Conditions and Yields from Analogous Syntheses

Step Reagents/Conditions Yield (%) Notes
Nitro group introduction HNO3/H2SO4 nitration 70-85 Controlled temperature to avoid over-nitration
Reduction of nitro to amine Fe powder, acidic medium 80-90 Mild conditions to preserve other groups
Cyclization to dihydroquinoline Diphosgene, CH2Cl2, 0°C to RT, 2 h 75-88 Efficient ring closure
N-Methylation/Alkylation Methyl iodide, tetrabutylammonium bromide, CH2Cl2, RT, 24 h 60-75 Phase transfer catalysis improves yield
Amidation Acetyl chloride or acetic anhydride, base 80-90 Formation of acetamide group

Research Discoveries and Optimization Insights

  • Selectivity and Yield: Careful control of reaction temperature and stoichiometry is critical to avoid side reactions such as over-nitration or polyalkylation.
  • Microwave-Assisted Synthesis: Some syntheses of related quinoline derivatives have employed microwave reactors to accelerate Suzuki cross-coupling steps and improve yields and purity.
  • Solubility Considerations: Modifications to the quinoline scaffold, including introduction of methyl and acetyl groups, improve solubility and pharmacokinetic properties, which is important for biological applications.
  • Catalyst Use: Phase transfer catalysts and bases such as potassium carbonate are essential for efficient alkylation and amidation reactions.

Chemical Reactions Analysis

Types of Reactions

N-[(1-acetyl-6-methyl-5-nitro-3,4-dihydro-2H-quinolin-2-yl)methyl]-N-propan-2-ylacetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form quinoline N-oxide using oxidizing agents like m-chloroperbenzoic acid.

    Substitution: The acetyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: m-Chloroperbenzoic acid.

    Substitution: Various acyl chlorides, nucleophiles.

Major Products Formed

    Reduction: Amino derivative of the compound.

    Oxidation: Quinoline N-oxide.

    Substitution: Derivatives with different acyl groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating infectious diseases and cancer.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-[(1-acetyl-6-methyl-5-nitro-3,4-dihydro-2H-quinolin-2-yl)methyl]-N-propan-2-ylacetamide involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects. Additionally, the quinoline core can intercalate with DNA, disrupting its function and leading to cell death.

Comparison with Similar Compounds

Structural Features

Table 1: Structural Comparison

Compound Name / ID Core Structure Key Substituents Notable Functional Groups Reference
Target Compound 3,4-Dihydro-2H-quinoline 1-Acetyl, 6-methyl, 5-nitro; N-propan-2-ylacetamide Nitro, acetyl, branched alkylamide N/A
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(2-nitrophenyl)acetamide (6b) Phenylacetamide + triazole Naphthalene-1-yloxy, 2-nitrophenyl Triazole, nitro, naphthyl ether
(E)-N-(naphthalen-2-yl)-2-(2-oxo-i-(quinolin-6-ylmethyl)indolin-3-ylidene)acetamide Indolinone + quinoline Quinolin-6-ylmethyl, naphthalen-2-yl Indolin-3-ylidene, oxo, acetamide
N-(2,3-Diphenylquinoxalin-6-yl)acetamide derivatives (4a-h) Quinoxaline 2,3-Diphenyl, pyrimidin-2-ylthio, chlorophenyl Thioether, cyano, hydroxyl

Key Observations :

  • The target compound integrates a partially saturated quinoline core, differentiating it from fully aromatic quinoline or quinoxaline systems in analogs .
  • Unlike triazole-containing analogs (e.g., 6b), the target lacks heterocyclic linkers but includes a branched alkylamide chain, which may reduce metabolic susceptibility .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Melting Point (°C) LogP (Predicted) Solubility (mg/mL) Key Influencing Factors Reference
Target Compound Not reported ~3.2* Moderate (DMSO) Nitro (polar), acetyl (H-bond acceptor) N/A
6b Not reported ~2.8 Low (Ethanol) Nitrophenyl, triazole, naphthyl ether
Quinoxaline derivative (4a) 230–232 ~4.1 Poor (Water) Chlorophenyl, thioether, hydroxyl
Quinolin-6-ylmethyl analog (ID 49) Not reported ~5.1 Low (DMSO) Indolinone, trifluoromethyl

*Predicted using fragment-based methods.

Key Observations :

  • The target’s predicted LogP (~3.2) suggests moderate lipophilicity, intermediate between polar triazole derivatives (e.g., 6b) and highly lipophilic quinoxaline analogs (e.g., 4a) .
  • The 3,4-dihydroquinoline core likely improves aqueous solubility compared to fully aromatic systems (e.g., ID 49 in ) due to reduced planarity .

Key Observations :

  • The target’s synthesis likely requires multi-step functionalization (nitration, acetylation), contrasting with the one-pot click chemistry used for 6b .
  • High yields in quinoxaline derivatives (e.g., 4a) highlight the efficiency of nucleophilic substitution strategies compared to hypothetical routes for the target .

Q & A

Basic: What synthetic methodologies are established for synthesizing N-[(1-acetyl-6-methyl-5-nitro-3,4-dihydro-2H-quinolin-2-yl)methyl]-N-propan-2-ylacetamide, and how is the product characterized?

Answer:
The compound can be synthesized via 1,3-dipolar cycloaddition between azide and alkyne precursors, as demonstrated in analogous acetamide derivatives . Key steps include:

  • Reagent system : Cu(OAc)₂ (10 mol%) as a catalyst in a t-BuOH:H₂O (3:1) solvent mixture.
  • Workup : Quenching with ice, ethyl acetate extraction, and recrystallization (ethanol).
  • Characterization :
    • IR spectroscopy : Peaks for –NH (3262–3302 cm⁻¹), C=O (1671–1682 cm⁻¹), and nitro groups (1504–1535 cm⁻¹) confirm functional groups.
    • NMR : ¹H/¹³C NMR (DMSO-d₆) resolves substituent positions (e.g., δ 5.38 ppm for –NCH₂CO– and δ 165.0 ppm for carbonyl).
    • HRMS : Validates molecular weight (e.g., [M+H]+ calculated 404.1359 vs. observed 404.1348) .

Advanced: How can researchers optimize reaction yield during scale-up synthesis of this compound?

Answer:
Optimization strategies include:

  • Catalyst screening : Testing Cu(I) vs. Cu(II) sources to enhance regioselectivity and reduce side reactions.
  • Solvent ratio adjustment : Modifying t-BuOH:H₂O ratios (e.g., 4:1) to improve solubility of intermediates .
  • Temperature control : Gradual heating (40–60°C) to accelerate cycloaddition while avoiding decomposition.
  • In-line monitoring : Use HPLC or FTIR for real-time tracking of reaction progress .

Basic: What structural features influence the compound’s stability under experimental conditions?

Answer:
Critical stability determinants:

  • Nitro group (NO₂) : Sensitive to light and heat; requires storage in amber vials at –20°C.
  • Acetyl moiety : Hydrolyzes under acidic/basic conditions; neutral pH buffers are recommended for biological assays.
  • Dihydroquinoline core : Prone to oxidation; inert atmospheres (N₂/Ar) during synthesis prevent degradation .

Advanced: How to resolve contradictions in NMR data interpretation, such as overlapping aromatic signals?

Answer:
Strategies include:

  • 2D NMR techniques : COSY and HSQC to assign coupled protons and correlate C-H signals (e.g., distinguishing δ 7.40–7.55 ppm multiplet in aromatic regions) .
  • Computational modeling : DFT-based chemical shift prediction (e.g., using Gaussian) to validate experimental δ values .
  • Isotopic labeling : ¹⁵N/¹³C labeling of the nitro or acetyl groups to isolate specific spin systems.

Advanced: What in silico approaches predict the compound’s biological activity and target interactions?

Answer:

  • Molecular docking : Use AutoDock Vina with protein databases (e.g., PDB) to identify binding sites on enzymes like cytochrome P450.
  • QSAR modeling : Train models on nitro-aromatic acetamide datasets to correlate substituent effects (e.g., methyl vs. acetyl) with activity .
  • ADMET prediction : SwissADME or pkCSM to estimate pharmacokinetics (e.g., logP, BBB permeability) .

Basic: What protocols ensure purity and stability during long-term storage?

Answer:

  • Purity assessment : HPLC (C18 column, acetonitrile:H₂O gradient) with UV detection at 254 nm .
  • Stability protocols :
    • Store at –20°C under argon.
    • Lyophilize for hygroscopic samples.
    • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to identify degradation pathways .

Advanced: How to design a structure-activity relationship (SAR) study for derivatives?

Answer:

  • Variable substituents : Synthesize analogs with modified nitro, acetyl, or isopropyl groups.
  • Bioassay panels : Test against target enzymes (e.g., kinases) using fluorescence polarization or SPR.
  • Statistical analysis : PCA or PLS regression to link structural descriptors (e.g., Hammett σ) with activity .

Basic: What critical parameters ensure reproducibility of the synthesis protocol?

Answer:

  • Catalyst purity : Use ≥99% Cu(OAc)₂ to avoid side reactions.
  • Reaction monitoring : TLC (hexane:ethyl acetate 8:2) at 30-minute intervals .
  • Standardized workup : Strict control of extraction volumes (2 × 15 mL ethyl acetate) and drying time (anhydrous Na₂SO₄, 2 hr) .

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